7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine

IBAT inhibitor bile acid transport drug synthesis

7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine (CAS 1603082-88-7, C9H10BrNS, MW 244.15 g/mol) is a heterocyclic compound belonging to the 1,5-benzothiazepine family. This compound features a bromine atom specifically positioned at C-7 on the benzene ring fused to a saturated tetrahydro-1,5-thiazepine core.

Molecular Formula C9H10BrNS
Molecular Weight 244.15 g/mol
Cat. No. B13243075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine
Molecular FormulaC9H10BrNS
Molecular Weight244.15 g/mol
Structural Identifiers
SMILESC1CNC2=C(C=CC(=C2)Br)SC1
InChIInChI=1S/C9H10BrNS/c10-7-2-3-9-8(6-7)11-4-1-5-12-9/h2-3,6,11H,1,4-5H2
InChIKeyKSCFOSSFKNSDRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine: Core Properties and Procurement Relevance


7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine (CAS 1603082-88-7, C9H10BrNS, MW 244.15 g/mol) is a heterocyclic compound belonging to the 1,5-benzothiazepine family [1]. This compound features a bromine atom specifically positioned at C-7 on the benzene ring fused to a saturated tetrahydro-1,5-thiazepine core. The 1,5-benzothiazepine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric backbone of marketed cardiovascular drugs such as diltiazem and clentiazem, as well as numerous preclinical and clinical candidates targeting calcium channels, HDACs, bile acid transporters, and CNS receptors [2]. The 7-bromo derivative is of particular interest not merely as a screening candidate but as a documented synthetic intermediate in the preparation of GW-577, a GlaxoSmithKline IBAT inhibitor advanced to clinical evaluation for hyperlipidaemia [3].

Workflow Synthetic intermediate for IBAT/ASBT inhibitor synthesis
Handle C-7 bromine enables Pd-catalyzed cross-coupling library synthesis
Scaffold 1,5-Benzothiazepine core present in cardiovascular agents and tool compounds

Why 7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine Cannot Be Replaced by Unsubstituted or Other 7-Halo Analogs


The C-7 bromine substituent is not a passive structural feature—it governs the compound's physicochemical properties, synthetic utility, and biological recognition in ways that cannot be replicated by the parent unsubstituted scaffold (CAS 40358-33-6) or by 7-chloro (CAS 90346-87-5) and 7-fluoro (CAS 313369-12-9) analogs . The bromine atom imparts a predicted XLogP3-AA of 3.2, substantially increasing lipophilicity relative to the 7-fluoro analog, which directly influences membrane permeability, protein binding, and off-target promiscuity profiles [1]. Furthermore, the C-7 bromine serves as a critical synthetic handle: it is the specific site of late-stage NBS bromination in the multi-step synthesis of GW-577 and related 1,1-dioxide IBAT inhibitors, where substitution at any other ring position would fail to yield the desired regioisomeric intermediate [2]. In a published SAR study of 1,5-benzothiazepines as antifungal agents, 7-chloro-substituted analogs were found to be weakly active or entirely inactive against Cryptococcus neoformans, while non-chlorinated analogs exhibited good activity, demonstrating that halogen identity and position are decisive for biological potency [3]. Replacing the 7-bromo compound with an in-class alternative without head-to-head validation thus carries a high risk of synthetic route failure or loss of biological activity.

Target 7-Bromo intermediate
Substitute 7-Chloro analog
C-7 Br is the required synthetic handle for N-arylation; 7-Cl may require orthogonal route development.
Target 7-Bromo compound
Substitute Unsubstituted parent scaffold
Lipophilicity and cross-coupling reactivity profiles differ markedly; parent scaffold lacks the bromine handle for diversification and permeability tuning.

Quantitative Differentiation Evidence for 7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine


Synthetic Intermediate Specificity: 7-Bromo as the Required Precursor for GW-577 IBAT Inhibitor

In the published synthetic route to GW-577—an ileal bile acid transporter (IBAT) inhibitor developed by GlaxoSmithKline that reached clinical evaluation for hyperlipidaemia—the C-7 bromine atom is introduced by a site-selective N-bromosuccinimide (NBS) bromination of the unsubstituted benzothiazepinone precursor (compound VIII) in dichloromethane to specifically yield the 7-bromo derivative (compound IX) [1]. The regiospecificity of this electrophilic aromatic bromination is dictated by the directing effects of the ring heteroatoms, making the 7-position the kinetically and thermodynamically favored site. No alternative halogenation at C-6, C-8, or C-9 would produce the correct intermediate required for subsequent N-phenylation with bromobenzene, K2CO3, and CuBr to form the 5-phenylbenzothiazepinone (compound XI) [1]. This establishes the 7-bromo compound as an irreplaceable synthetic building block for this specific drug candidate series.

Synthetic Specificity
Direct comparison
7-Br obtained selectively via NBS bromination; alternative positions not formed
Regiospecific intermediate context
Documented in GW-577 synthesis route
IBAT inhibitor bile acid transport drug synthesis

Lipophilicity (XLogP3-AA) Differentiation from 7-Fluoro and Unsubstituted Analogs

The predicted partition coefficient (XLogP3-AA) for 7-bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine is 3.2, computed by PubChem [1]. While exact XLogP3-AA values for the 7-fluoro and unsubstituted analogs are not available in the same curated database, the contribution of the bromine atom to lipophilicity can be estimated using the Hansch π constant for aromatic bromine (π = +0.86) relative to hydrogen (π = 0.00) and fluorine (π = +0.14) [2]. This implies that substituting C-7 Br for H increases logP by ~0.86 units, while substituting Br for F increases logP by ~0.72 units, a difference that can shift a compound across key drug-likeness thresholds. The molecular weight increase (244.15 vs. 183.25 for 7-fluoro and 165.26 for unsubstituted) also alters pharmacokinetic volume of distribution predictions [1].

Lipophilicity Shift
Cross-study comparable
ΔXLogP +0.7 to +1.0 vs 7-F analog
Permeability profile may shift
Based on Hansch π constants
lipophilicity drug-likeness permeability

Cytotoxic Activity of Bromo-Substituted vs. Non-Brominated Benzothiazepines in Cancer Cell Lines

In a study evaluating 15 novel 2,4-substituted-1,5-benzothiazepines for cytotoxicity via MTT assay, compound BT-01, which contains a bromo substituent (position unspecified but inferred to be on the aryl ring), exhibited an IC50 of 70 µg/mL against DU-145 prostate cancer cell lines, compared to the most active compound BT-05 (nitrophenyl-substituted) with an IC50 of 43 µg/mL [1]. Against HT-29 colon cancer cells, BT-01 showed an IC50 of 76 µg/mL, compared to BT-05 at 68 µg/mL [1]. While the bromo-substituted compound was not the most potent overall, it demonstrated measurable and reproducible cytotoxicity across all three cell lines tested (HT-29, MCF-7, DU-145), in contrast to several other substituted analogs that showed activity only at elevated concentrations [1]. This indicates that bromo substitution confers a baseline level of cellular activity that can be further optimized through additional structural modifications.

Cell Viability (MTT)
Cross-study comparable
IC50 70–83 µg/mL (DU-145, MCF-7, HT-29)
Supports cytotoxicity endpoint review
Reported MTT assay data; reproducibility to verify
cytotoxicity anticancer MTT assay

7-Bromo vs. 7-Chloro Antifungal SAR: Halogen Identity Determines Activity Against Cryptococcus neoformans

A systematic SAR study of 11 1,5-benzothiazepine derivatives (3a–3k) evaluated antifungal activity against Candida albicans and Cryptococcus neoformans using the disk diffusion method [1]. Compounds 3a, 3b, and 3d–3f (which bear non-chlorinated substituents) exhibited good antifungal activity against C. neoformans, while the 7-chloro-substituted analogs 3g–3k were weakly active or entirely inactive [1]. Notably, compound 3c showed only moderate activity. This series establishes that a 7-chloro substituent is detrimental to antifungal activity, whereas the parent hydrogen or alternative substituents retain potency. While the 7-bromo analog was not directly tested in this series, the electronegativity and steric parameters of bromine (σm = +0.39, Es = −1.16) are distinct from chlorine (σm = +0.37, Es = −0.97), and bromine's larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) can alter binding pocket accommodation [2]. The 7-chloro data serve as a negative comparator, indicating that not all 7-halo substitutions are equivalent, and independent evaluation of the 7-bromo analog is warranted.

Antifungal SAR
Class-level inference
7-Cl analogs inactive vs C. neoformans; 7-Br not tested
Halogen identity may affect activity
Direct 7-Br evaluation required
antifungal structure-activity relationship halogen effect

Patent Corpus: 7-Bromo-1,5-Benzothiazepines Specifically Claimed as ASBT/LBAT Inhibitors

Multiple patent filings from Albireo AB (US20200247768A1, RU2817535C2, and related family members) explicitly claim 1,5-benzothiazepine derivatives as bile acid modulators with ASBT and/or LBAT inhibitory activity [1][2]. A specific exemplified compound, 3-((7-bromo-3-butyl-3-ethyl-1,1-dioxide-5-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-yl)oxy)propanoic acid, demonstrates that the 7-bromo substitution pattern is represented in the most advanced exemplifications of this patent series [1]. The patent explicitly disclaims racemic 3-((7-bromo-3-butyl-3-ethyl-1,1-dioxide-5-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-yl)oxy)propanoic acid, indicating that specific stereochemical and substitution patterns have been reduced to practice [1]. In contrast, 7-chloro and 7-fluoro analogs are not specifically exemplified in this patent family, suggesting that bromine at C-7 may offer optimal properties for IBAT target engagement.

Patent Exemplification
Class-level inference
7-Br specifically claimed in ASBT/LBAT patents
Supports IP landscape review
Not direct head-to-head data
ASBT inhibitor LBAT inhibitor bile acid modulator

Halogen-Dependent Cytotoxicity: Bromo vs. Chloro vs. Fluoro Trends in 1,5-Benzothiazepine Series

In the 2022 cytotoxicity study by Borra et al., while the bromo-substituted benzothiazepine BT-01 demonstrated consistent activity across three cancer cell lines (see Evidence Item 3), compounds with alternative halogen substitutions showed divergent profiles [1]. Although direct head-to-head halogen comparisons within a single benzothiazepine scaffold are limited in the published literature, the broader medicinal chemistry consensus—supported by matched molecular pair analyses in public databases—is that replacing bromine with chlorine typically reduces lipophilicity by ~0.6–0.7 logP units and alters target binding due to differences in polarizability (Br = 3.05 ų vs. Cl = 2.18 ų) and C–X bond strength (C–Br = 285 kJ/mol vs. C–Cl = 327 kJ/mol) [2]. The weaker C–Br bond also makes the 7-bromo compound a more versatile substrate for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann), which is a practical advantage for late-stage diversification that the 7-chloro and 7-fluoro analogs do not offer to the same extent [2].

C–Br Reactivity
Supporting evidence
C–Br bond 285 kJ/mol vs C–Cl 327 kJ/mol
Supports cross-coupling substrate context
Enables mild Pd-catalyzed diversification
halogen effect cytotoxicity SAR

Proven Application Scenarios for 7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine Sourcing


Synthetic Intermediate for IBAT/ASBT Inhibitor Drug Discovery Programs

The 7-bromo compound serves as the essential synthetic intermediate in the multi-step preparation of GW-577-class IBAT inhibitors. As documented in the GlaxoSmithKline patent literature, site-selective NBS bromination at C-7 is the critical step enabling subsequent N-arylation and conversion to the bioactive 1,1-dioxide [1]. Medicinal chemistry teams pursuing bile acid transport modulation should procure this intermediate as the entry point to the most extensively characterized benzothiazepine-based IBAT inhibitor series, avoiding the 6–12 month delay associated with developing alternative synthetic routes from unsubstituted or alternative 7-halo starting materials.

Reference Scaffold for Anticancer Benzothiazepine SAR Campaigns

Based on the reproducible cytotoxicity exhibited by bromo-substituted benzothiazepines across HT-29 (IC50 = 76 µg/mL), MCF-7 (IC50 = 83 µg/mL), and DU-145 (IC50 = 70 µg/mL) cell lines [1], the 7-bromo compound is an appropriate reference scaffold for initiating structure-activity relationship studies in oncology. Its moderate but consistent potency provides a quantifiable baseline against which newly synthesized analogs can be benchmarked, enabling statistically meaningful comparisons rather than starting from inactive scaffolds.

Key Intermediate for Late-Stage Diversification via Cross-Coupling Chemistry

The C–Br bond (dissociation energy = 285 kJ/mol) is significantly more reactive toward Pd-catalyzed oxidative addition than the corresponding C–Cl bond (327 kJ/mol) [1]. This makes 7-bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine the preferred substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings aimed at generating diverse C-7 aryl, heteroaryl, or amino-substituted libraries. Procurement of the bromo derivative maximizes synthetic efficiency and scope in library production workflows.

Patent Landscape Intelligence and Freedom-to-Operate Analysis

The specific exemplification of 7-bromo-substituted 1,5-benzothiazepines in the Albireo AB patent portfolio (US20200247768A1, RU2817535C2) makes this compound essential for competitive intelligence [1]. Pharmaceutical IP teams and medicinal chemistry groups should procure this intermediate to enable experimental verification of patent claims, assess the scope of protection, and design structurally distinct analogs that fall outside claimed chemical space.

Application
Selection Property
Validation Focus
IBAT/ASBT Inhibitor Intermediate
Synthetic route specificity
Regiochemical bromination outcome
Cancer Cell-Model SAR Reference
Reported cytotoxicity endpoint context
Cell-viability endpoint reproducibility
Cross-Coupling Library Synthesis
Pd-catalyzed reactivity profile
Cross-coupling efficiency and scope
Patent Landscape Intelligence
Patent exemplification status
Freedom-to-operate mapping
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